4-(1-Amino-2-hydroxyethyl)-2-nitrophenol
CAS No.: 1270484-81-5
Cat. No.: VC18186608
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1270484-81-5 |
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Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 4-(1-amino-2-hydroxyethyl)-2-nitrophenol |
Standard InChI | InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2 |
Standard InChI Key | MVHOALKAQWONGF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenolic ring substituted at the 2-position with a nitro group () and at the 4-position with a 1-amino-2-hydroxyethyl group (). This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity. The stereochemistry of the hydroxyethyl group (R-configuration) is critical for its biological interactions .
Physicochemical Characteristics
Key properties include:
The nitro group renders the compound electron-deficient, facilitating nucleophilic substitution reactions, while the amino and hydroxyl groups enable hydrogen bonding and coordination chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nitration of 4-(1-amino-2-hydroxyethyl)phenol. Nitration is achieved using a mixture of concentrated nitric acid () and sulfuric acid () under controlled temperatures (0–5°C) to prevent over-nitration . The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the ortho position relative to the hydroxyethylamine substituent .
Key Reaction Steps:
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and safety. For example, a patent by CN104744273A describes a two-step synthesis starting from 2-amino-5-nitrophenol :
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Hydroxyethylation: Reaction with ethylene chlorohydrin under alkaline conditions (NaOH) at 100–130°C and 0.1–1.0 MPa pressure.
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Condensation: Treatment with chloroethyl chloroformate in dimethyl ether (DME) catalyzed by calcium carbonate (), followed by hydrolysis with aqueous NaOH .
This method achieves yields >90% with minimal by-products, emphasizing green chemistry principles through solvent recycling .
Chemical Reactivity and Functional Transformations
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation () to form 4-(1-amino-2-hydroxyethyl)-2-aminophenol, a precursor for azo dyes and pharmaceutical intermediates .
Oxidation Reactions
Oxidation with potassium permanganate () in acidic media yields quinone derivatives, which are electroactive and useful in sensor technologies.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, such as alkylation with methyl iodide () to form ether derivatives, enhancing lipophilicity for drug delivery applications .
Applications in Industry and Research
Hair Dye Formulations
As a non-oxidative hair dye, the compound imparts semipermanent color by forming hydrogen bonds with keratin. Its use at 0.1–1.0% concentrations avoids the need for hydrogen peroxide, reducing hair damage .
Pharmaceutical Intermediates
The amino and hydroxyl groups enable conjugation with bioactive molecules. For instance, it serves as a building block for tyrosine kinase inhibitors under investigation for cancer therapy .
Analytical Chemistry
Used as a standard in high-performance liquid chromatography (HPLC) for quantifying aminonitrophenols in environmental samples, leveraging its UV-Vis absorption at 350 nm .
Biological and Toxicological Profile
Pharmacokinetics
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Absorption: Percutaneous absorption in human skin reaches 45–64% within 24 hours, necessitating caution in topical applications .
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Metabolism: Hepatic cytochrome P450 enzymes mediate nitro-reduction to aminophenols, which are excreted renally .
Toxicity Data
Endpoint | Findings | Source |
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Acute Oral Toxicity (LD₅₀) | >2,000 mg/kg (rats; no mortality) | |
Skin Irritation | Moderate erythema in rabbits (OECD 404) | |
Ocular Toxicity | Corneal opacity at 30 mg/m³ (4-week exposure) |
Chronic exposure studies in rodents report nephropathy and hepatic enzyme induction at doses >500 mg/kg/day .
Comparative Analysis with Structural Analogues
The hydroxyethyl group in 4-(1-amino-2-hydroxyethyl)-2-nitrophenol enhances solubility in polar aprotic solvents, distinguishing it from simpler nitrophenol analogues .
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